Magnesium bromide tetrahydrofuran complex
Description
Magnesium bromide tetrahydrofuran complex is a chemical compound with the molecular formula C8H16Br2MgO2. It is a coordination complex where magnesium bromide is coordinated with tetrahydrofuran molecules. This compound is typically a beige crystalline powder and is known for its stability in air and solubility in water and various organic solvents such as diethyl ether and dimethylformamide .
Synthetic Routes and Reaction Conditions:
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Laboratory Synthesis:
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Industrial Production Methods:
- The industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Types of Reactions:
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Substitution Reactions:
- This compound can undergo substitution reactions where the bromide ions are replaced by other ligands. This is facilitated by the Lewis acidic nature of the magnesium center .
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Oxidation and Reduction Reactions:
- The compound can participate in redox reactions, although these are less common compared to substitution reactions. The magnesium center can be oxidized or reduced depending on the reaction conditions and reagents used .
Common Reagents and Conditions:
Reagents: Common reagents include halides, organolithium compounds, and other Lewis bases.
Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the complex.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomagnesium compounds .
Properties
IUPAC Name |
magnesium;oxolane;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.2BrH.Mg/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPFBACMBZKMJI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.[Mg+2].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2MgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Magnesium bromide tetrahydrofuran complex has several applications in scientific research:
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Chemistry:
- It is widely used as a Lewis acid catalyst in organic synthesis. It facilitates various reactions such as bromination, nucleophilic substitution, and Grignard reactions .
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Biology and Medicine:
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Industry:
Mechanism of Action
The mechanism of action of magnesium bromide tetrahydrofuran complex primarily involves its role as a Lewis acid. The magnesium center coordinates with electron-rich species, facilitating various chemical reactions. This coordination enhances the reactivity of the substrates, making them more susceptible to nucleophilic attack or other transformations .
Comparison with Similar Compounds
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Phenylmagnesium bromide
Comparison:
- Uniqueness: Magnesium bromide tetrahydrofuran complex is unique due to its coordination with tetrahydrofuran, which enhances its solubility and stability compared to other organomagnesium compounds. This makes it particularly useful in reactions requiring stringent anhydrous conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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